Melting Point Differentiation: 2-Formamidobutanoic acid versus 4-Formamidobutanoic Acid
2-Formamidobutanoic acid (CAS 82413-57-8) exhibits a melting point of 155°C, a value that differs substantially from the positional isomer 4-formamidobutanoic acid, which melts at 95–98°C. This ~60°C difference in melting point reflects the distinct crystalline packing and intermolecular hydrogen-bonding arrangements arising from the position of the formamido substituent (α-carbon versus γ-carbon). For procurement and quality control purposes, this melting point serves as a definitive identification marker that distinguishes 2-formamidobutanoic acid from its γ-substituted analog, preventing cross-contamination or misidentification during inventory management and analytical verification.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 155°C (2-formamidobutanoic acid, α-substituted) |
| Comparator Or Baseline | 95–98°C (4-formamidobutanoic acid, γ-substituted) |
| Quantified Difference | ~57–60°C higher |
| Conditions | Standard solid-state melting point determination |
Why This Matters
Melting point is a primary identity criterion in certificate of analysis (CoA) documentation; a 60°C differential provides unambiguous discrimination between positional isomers during incoming material verification and purity assessment.
